N-Acetyl-N'-phenylurea N-Acetyl-N'-phenylurea
Brand Name: Vulcanchem
CAS No.: 102-03-4
VCID: VC21001931
InChI: InChI=1S/C9H10N2O2/c1-7(12)10-9(13)11-8-5-3-2-4-6-8/h2-6H,1H3,(H2,10,11,12,13)
SMILES: CC(=O)NC(=O)NC1=CC=CC=C1
Molecular Formula: C9H10N2O2
Molecular Weight: 178.19 g/mol

N-Acetyl-N'-phenylurea

CAS No.: 102-03-4

Cat. No.: VC21001931

Molecular Formula: C9H10N2O2

Molecular Weight: 178.19 g/mol

* For research use only. Not for human or veterinary use.

N-Acetyl-N'-phenylurea - 102-03-4

Specification

CAS No. 102-03-4
Molecular Formula C9H10N2O2
Molecular Weight 178.19 g/mol
IUPAC Name N-(phenylcarbamoyl)acetamide
Standard InChI InChI=1S/C9H10N2O2/c1-7(12)10-9(13)11-8-5-3-2-4-6-8/h2-6H,1H3,(H2,10,11,12,13)
Standard InChI Key RUPVBKFFZNPEPS-UHFFFAOYSA-N
SMILES CC(=O)NC(=O)NC1=CC=CC=C1
Canonical SMILES CC(=O)NC(=O)NC1=CC=CC=C1

Introduction

Chemical Structure and Properties

Molecular Identity and Nomenclature

N-Acetyl-N'-phenylurea (CAS: 102-03-4) is an organic compound with a molecular formula of C₉H₁₀N₂O₂ and a molecular weight of 178.19 g/mol. This compound is known by several synonyms in scientific literature, including 1-Acetyl-3-phenylurea, N-(phenylcarbamoyl)acetamide, N-[(Phenylamino)carbonyl]acetamide, and Phenylureidoacetic acid . The compound's structural identity is established through various chemical identifiers as presented in Table 1.

Table 1: Chemical Identifiers of N-Acetyl-N'-phenylurea

Identifier TypeValue
CAS Number102-03-4
IUPAC NameN-(phenylcarbamoyl)acetamide
Molecular FormulaC₉H₁₀N₂O₂
Molecular Weight178.19 g/mol
InChIInChI=1S/C9H10N2O2/c1-7(12)10-9(13)11-8-5-3-2-4-6-8/h2-6H,1H3,(H2,10,11,12,13)
InChI KeyRUPVBKFFZNPEPS-UHFFFAOYSA-N
Canonical SMILESCC(=O)NC(=O)NC1=CC=CC=C1

Physical and Chemical Properties

The physical properties of N-Acetyl-N'-phenylurea provide important insights into its behavior in various chemical environments. The compound has a melting point of 183°C and a predicted density of 1.229±0.06 g/cm³. Its predicted pKa value of 12.45±0.70 indicates its acid-base behavior . These properties are significant for understanding its solubility, reactivity, and potential applications in different chemical processes.

The compound's structure features a central urea moiety (-NH-CO-NH-) with an acetyl group (-COCH₃) attached to one nitrogen atom and a phenyl group (C₆H₅-) attached to the other. This structural arrangement contributes to its chemical stability and reactivity patterns, allowing for various chemical transformations.

Synthesis Methods

Conventional Synthetic Routes

Several methods have been developed for the synthesis of N-Acetyl-N'-phenylurea, with varying degrees of efficiency and environmental impact. One common synthetic route involves the reaction of phenylurea with chloroacetyl chloride. This reaction typically proceeds in the presence of a base, such as triethylamine, and an organic solvent like dichloromethane.

Another significant method involves the nucleophilic addition of amines to potassium isocyanate in water without the use of organic co-solvents. This approach represents a more environmentally friendly alternative, eliminating the need for potentially harmful organic solvents .

Green Chemistry Approaches

Recent advances in green chemistry have led to the development of more sustainable methods for synthesizing N-Acetyl-N'-phenylurea and related compounds. A particularly notable approach involves the nucleophilic addition of amines to potassium isocyanate in water without organic co-solvents. This methodology allows for the synthesis of various N-substituted ureas (mono-, di-, and cyclic-) in good to excellent yields with high chemical purity, employing simple filtration or routine extraction procedures without requiring silica gel purification .

The reaction can be represented as:

R-NH₂ + KNCO + H₂O → R-NH-CO-NH₂ + KOH

Where R can be a phenyl group for the synthesis of phenylurea, which can then be acetylated to form N-Acetyl-N'-phenylurea.

This methodology is suitable for gram-scale synthesis of molecules with commercial applications in large volumes, making it industrially relevant. The identified reaction conditions also promote unique substrate selectivity from a mixture of two amines, offering additional synthetic versatility .

Chemical Reactions and Transformations

Typical Reaction Patterns

N-Acetyl-N'-phenylurea participates in various chemical reactions, primarily due to the reactivity of its functional groups. Some notable reaction types include:

  • Oxidation reactions: N-Acetyl-N'-phenylurea can undergo oxidation under specific conditions to form corresponding oxidized products. The oxidation typically occurs at the nitrogen atoms or the phenyl ring, depending on the oxidizing agent used.

  • Reduction reactions: Various reducing agents can convert N-Acetyl-N'-phenylurea into its reduced forms, potentially targeting the carbonyl groups or the phenyl ring.

  • Substitution reactions: The compound can undergo substitution reactions where the acetyl or phenyl groups are replaced by other functional groups, leading to diverse derivatives with potentially enhanced biological activities.

These reactions serve as the basis for the compound's versatility in organic synthesis and its potential applications in medicinal chemistry.

Research Applications

Applications in Chemistry

N-Acetyl-N'-phenylurea serves as a crucial building block in synthesizing more complex organic molecules. It facilitates the development of various N-substituted ureas through nucleophilic addition reactions, making it valuable in the field of synthetic organic chemistry. Recent advancements have demonstrated scalable synthesis methods that enhance the manufacturing process, making these compounds valuable intermediates in industrial applications.

Applications in Material Science

In material science, N-Acetyl-N'-phenylurea has found applications in the development of polymeric materials and organic semiconductors. The presence of the acetyl group introduces electronic modulation that can be harnessed to tailor the physical properties of polymers, affecting their thermal stability, solubility, and conductivity .

The phenyl group contributes to π-π interactions, a critical aspect in the self-assembly processes of organic semiconductor materials. These interactions facilitate charge transport mechanisms that are essential for the development of high-performance organic electronics .

The interplay between the acetyl and phenyl functional groups within N-Acetyl-N'-phenylurea's structure is a subject of active investigation. This research offers insights into molecular design principles that could revolutionize the fabrication of next-generation materials with specific electronic and mechanical properties .

Applications in Medicinal Chemistry

N-Acetyl-N'-phenylurea and its derivatives have garnered significant interest in medicinal chemistry due to their diverse biological activities. Research indicates that derivatives of this compound exhibit potential antihyperglycemic properties, with studies showing that specific derivatives can enhance insulin sensitivity and reduce blood glucose levels in diabetic models.

In addition to their antihyperglycemic effects, some derivatives are being explored for their potential use as pharmaceutical agents, particularly as anticancer compounds. Studies have evaluated their cytotoxic effects against various cancer cell lines, with promising results .

Biological Activity

Antihyperglycemic Effects

Studies on derivatives of N-Acetyl-N'-phenylurea have revealed significant antihyperglycemic effects. In controlled studies involving diabetic rats treated with these derivatives, notable reductions in fasting blood glucose levels were observed compared to control groups. Table 2 presents data from one such study, highlighting the efficacy of these compounds in reducing blood glucose levels.

Table 2: Antihyperglycemic Effects of N-Acetyl-N'-phenylurea Derivatives

CompoundBlood Glucose Reduction (%)Mechanism
Derivative A30%Insulin sensitization
Derivative B25%Glucose uptake enhancement

These findings suggest potential applications in the management of diabetes and related metabolic disorders.

Anticancer Activity

Recent investigations into the anticancer properties of N-Acetyl-N'-phenylurea derivatives have yielded promising results. One study found that certain derivatives exhibited significant cytotoxicity against human leukemia cell lines, with IC₅₀ values as low as 0.5 µM, indicating strong anticancer potential. Table 3 summarizes some of these findings.

Table 3: Anticancer Activity of N-Acetyl-N'-phenylurea Derivatives

CompoundIC₅₀ (µM)Cancer Type
Derivative C0.5Leukemia
Derivative D1.2Breast Cancer

These results highlight the potential of N-Acetyl-N'-phenylurea derivatives as leads for the development of new anticancer drugs.

Mechanism of Action

The biological activity of N-Acetyl-N'-phenylurea and its derivatives can be attributed to several mechanisms:

  • Enzyme Inhibition: These compounds have been shown to inhibit certain enzymes involved in cancer progression and metabolic disorders. For example, they may inhibit histone deacetylases (HDACs), which play a crucial role in regulating gene expression related to cell growth and differentiation.

  • Oxidative Stress Modulation: Some studies suggest that N-Acetyl-N'-phenylurea may exert antioxidant effects by influencing glutathione levels within cells. This modulation can protect cells from oxidative damage, which is a contributing factor in many diseases.

  • Cell Signaling Pathways: N-Acetyl-N'-phenylurea may impact various signaling pathways, including those related to insulin signaling and apoptosis. These interactions can lead to enhanced cellular responses to metabolic changes or therapeutic interventions.

Understanding these mechanisms is crucial for the rational design of N-Acetyl-N'-phenylurea derivatives with improved biological activities and reduced side effects.

Structural Relationships and SAR Studies

Structure-Activity Relationships

The biological activity of N-Acetyl-N'-phenylurea derivatives is strongly influenced by their structural features. Studies investigating the structure-activity relationships (SAR) of these compounds have revealed several important patterns:

  • The presence of the acetyl group is critical for maintaining certain biological activities, particularly antihyperglycemic effects.

  • Substitutions on the phenyl ring can significantly alter the compound's activity profile, with certain substituents enhancing specific biological activities.

  • The urea backbone provides essential hydrogen bonding capabilities that contribute to target binding and biological activity.

These SAR insights are valuable for the rational design of new N-Acetyl-N'-phenylurea derivatives with enhanced biological activities and improved pharmacokinetic properties.

Relationship to Other N,N'-Diarylureas

N-Acetyl-N'-phenylurea belongs to the broader class of N,N'-disubstituted ureas, which have received extensive attention as key pharmacophores in drug design. N,N'-diarylureas, in particular, have been developed as anti-tumor agents through chemical modification and structural optimization .

Research on N,N'-diarylureas has demonstrated their potential as multi-target agents, particularly in the context of tumor angiogenesis. Some derivatives have shown inhibitory effects on pro-angiogenic receptor tyrosine kinases (RTKs), including VEGFR-2, TIE-2, and EphB4, while also exhibiting anti-proliferation activity on human vascular endothelial cells .

These findings suggest that N-Acetyl-N'-phenylurea and related compounds could serve as scaffolds for the development of novel multi-target anti-tumor agents, potentially addressing challenges such as drug resistance that often arise with single-target therapies.

SupplierProduct SizePrice (USD)
Santa Cruz Biotechnology5 g$140.00
Santa Cruz Biotechnology25 g$340.00

Industrial Applications

Beyond its research applications, N-Acetyl-N'-phenylurea has potential industrial applications in the development of materials with specific properties, such as polymers and resins. Its structural properties make it suitable for various applications in material science and engineering, particularly in the context of organic semiconductors and electronic materials .

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